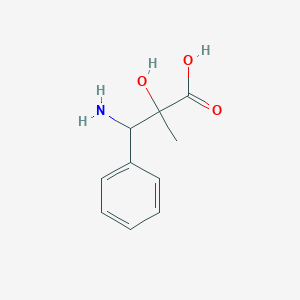
3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylpropanoic acid and features an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with nitroethane to form β-nitrostyrene, followed by reduction to β-phenylethylamine. This intermediate is then subjected to hydroxylation and subsequent methylation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce primary or secondary amines.
- Substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The hydroxyl and amino groups play crucial roles in binding to active sites, while the phenyl group provides hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Phenylpropanoic acid: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
2-Amino-3-hydroxy-3-phenylpropanoic acid: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
3-Amino-2-methyl-3-phenylpropanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7/h2-6,8,14H,11H2,1H3,(H,12,13) |
InChI Key |
KWMUZGYBMJUQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



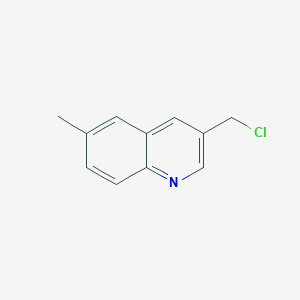
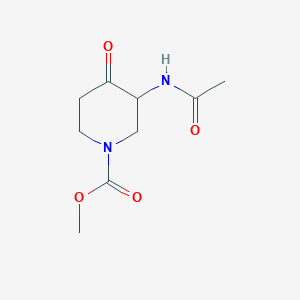


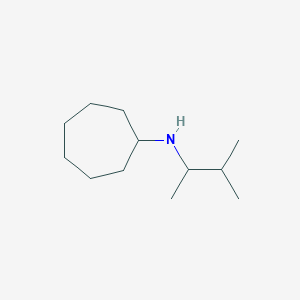

![3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B15262668.png)
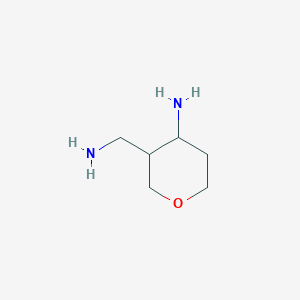
amine](/img/structure/B15262674.png)
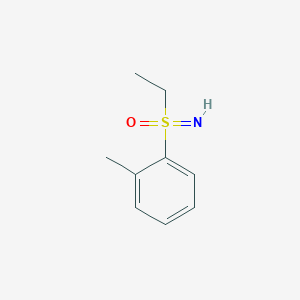
![tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B15262676.png)
![(2S)-2-[(2S)-2-Amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride](/img/structure/B15262696.png)
![2-chloro-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]acetamide](/img/structure/B15262703.png)
